1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene
Overview
Description
1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C7H4Br2ClF It is a halogenated derivative of toluene, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-fluorotoluene, followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted toluenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: It serves as a building block for the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-Chloro-4-fluorotoluene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,5-Dibromo-4-fluorotoluene: Similar structure but with different positioning of the chlorine atom.
2-Chloro-3,5-dibromotoluene: Similar but lacks the fluorine atom.
Uniqueness: 1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene is unique due to the combination of chlorine, bromine, and fluorine atoms, which impart distinct chemical properties. This combination allows for selective reactivity and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1,3-dibromo-4-chloro-2-fluoro-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZTQUAIBBWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252749 | |
Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-79-7 | |
Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-4-chloro-2-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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